molecular formula C13H11NO2 B3033995 3-Phenoxybenzaldehyde oxime CAS No. 131141-93-0

3-Phenoxybenzaldehyde oxime

Cat. No. B3033995
CAS RN: 131141-93-0
M. Wt: 213.23 g/mol
InChI Key: RBJVECPZAOPMNW-GXDHUFHOSA-N
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Description

3-Phenoxybenzaldehyde oxime is an organic chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of oximes from aryl aldehydes can be prepared using hydroxylamine hydrochloride . The oxime compounds are synthesized at maximum efficiency in mineral water at room temperature . Another method involves the oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzaldehyde oxime is based on the molecular formula C13H11NO2 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Oxime radicals, such as 3-Phenoxybenzaldehyde oxime, have been studied for their significant roles as acetylcholinesterase reactivators . They have been involved in numerous selective reactions of oxidative cyclization, functionalization, and coupling .


Physical And Chemical Properties Analysis

3-Phenoxybenzaldehyde oxime is a solid and should be stored at room temperature . More specific physical and chemical properties would require experimental data.

Scientific Research Applications

Proteomics Research

“3-Phenoxybenzaldehyde oxime” is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.

Medicinal Chemistry

Oximes, including “3-Phenoxybenzaldehyde oxime”, are renowned for their widespread applications in medicinal chemistry . They are used as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Antidotes for Organophosphate Poisoning

Organophosphate poisoning is a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide . Oximes, including “3-Phenoxybenzaldehyde oxime”, are known to act as antidotes against nerve agents .

Synthesis of Pharmacological Derivatives

Oximes are used as intermediates for the synthesis of several pharmacological derivatives . These derivatives can have various therapeutic applications, including antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities .

Aldose Reductase Inhibitors

Some oxime-based derivatives have been found to inhibit aldose reductase (ALR2), an enzyme that develops cellular toxicity caused by diabetic hyperglycemia . This leads to the generation of reactive oxygen species triggering oxidative stress . Therefore, inhibiting ALR2 while pursuing a concomitant anti-oxidant activity through dual-acting agents is now recognized as the gold standard treatment for preventing or at least delaying the progression of diabetic complications .

Anti-oxidant Efficacy

Certain oxime-based derivatives, such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, have shown significant anti-oxidant efficacy . They can help in combating oxidative stress, which is a key factor in many diseases .

Mechanism of Action

Target of Action

The primary target of 3-Phenoxybenzaldehyde oxime is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By targeting AChE, 3-Phenoxybenzaldehyde oxime can influence nerve signal transmission .

Mode of Action

3-Phenoxybenzaldehyde oxime interacts with its target, AChE, through a process known as reactivation . The oxime moiety of the compound acts as a strong nucleophile, displacing the phosphoryl moiety from the enzyme . This reactivation process is essentially irreversible, leading to significant changes in the activity of AChE .

Biochemical Pathways

The action of 3-Phenoxybenzaldehyde oxime primarily affects the cholinergic pathway . By reactivating AChE, the compound can restore the breakdown of acetylcholine, thereby normalizing neurotransmission within this pathway .

Pharmacokinetics

This can impact their bioavailability within the central nervous system (CNS), potentially limiting their effectiveness .

Result of Action

The reactivation of AChE by 3-Phenoxybenzaldehyde oxime can lead to the normalization of acetylcholine levels in the nervous system . This can alleviate symptoms associated with disrupted acetylcholine metabolism, such as those seen in organophosphorus poisoning .

Action Environment

The action, efficacy, and stability of 3-Phenoxybenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a permanent cationic charge in oximes can make these compounds inefficient in crossing the BBB . This can limit their effectiveness in the CNS. Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the compound .

properties

IUPAC Name

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJVECPZAOPMNW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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